molecular formula C8H12N2OS B2435355 5-(Oxan-2-yl)-1,3-thiazol-2-amine CAS No. 1888755-46-1

5-(Oxan-2-yl)-1,3-thiazol-2-amine

Cat. No. B2435355
CAS RN: 1888755-46-1
M. Wt: 184.26
InChI Key: JDMNCRZZDDUUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxan-2-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant importance in scientific research. It is also known as 2-amino-5-(oxiran-2-yl)thiazole and is synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Related Compounds : Research has shown the synthesis of structurally related compounds to 5-(Oxan-2-yl)-1,3-thiazol-2-amine, which includes 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)- 2,3-dihydro-1H-pyrrol-3-ones. These compounds are noted for their relation to known antiischemic drugs (Volovenko et al., 2001).

  • Novel Cyclocondensation Reactions : A study describes the synthesis of a novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles using a specific cyclocondensation reaction, showcasing the diverse synthetic applications of related thiazolamines (Gomha et al., 2015).

Biological and Pharmacological Applications

  • Anticancer Activity : Research indicates the potential anticancer activity of thiazole derivatives. For example, certain thiazole derivatives have shown promising activity against colon and liver carcinoma cell lines, highlighting the therapeutic potential of thiazole compounds in cancer treatment (Gomha et al., 2015).

  • Apoptosis Inducers and Anti-infective Agents : Thiazole clubbed pyrazole derivatives, closely related to thiazolamines, have been synthesized and evaluated as apoptosis inducers and anti-infective agents. These compounds demonstrate significant biological activities, further underlining the relevance of thiazolamine derivatives in medical research (Bansal et al., 2020).

  • Analgesic and Antimicrobial Activities : Thiazole derivatives have been studied for their analgesic and antimicrobial activities, with certain compounds acting comparably or better than reference drugs, offering insights into the development of new therapeutic agents (Pulina et al., 2018).

  • Antitumor Activity : Certain thiazole derivatives have been synthesized and evaluated for their antitumor activity, indicating the potential of these compounds in cancer therapy. One particular study highlights the good antitumor activity of a thiazole derivative against the Hela cell line (叶姣 et al., 2015).

  • Anticancer Evaluation of Derivatives : New thiazole derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing good to moderate activity and highlighting the importance of thiazoles in anticancer research (Yakantham et al., 2019).

properties

IUPAC Name

5-(oxan-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-8-10-5-7(12-8)6-3-1-2-4-11-6/h5-6H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMNCRZZDDUUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.